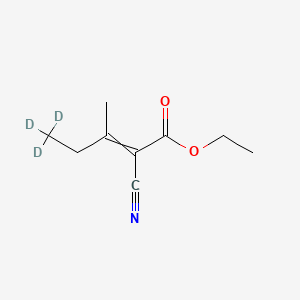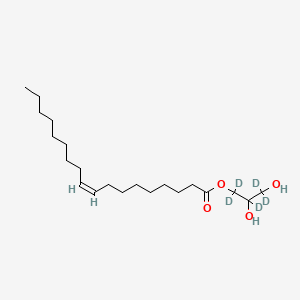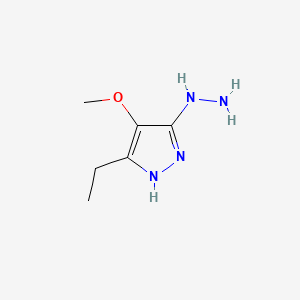
Dalfampridin-d4
Übersicht
Beschreibung
4-Aminopyridine-d6 is a deuterated form of 4-aminopyridine, where six hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties, which include enhanced stability and distinct spectroscopic characteristics. The molecular formula of 4-Aminopyridine-d6 is C5D6N2, and it has a molecular weight of 100.15 g/mol .
Wissenschaftliche Forschungsanwendungen
4-Aminopyridine-d6 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry studies to investigate reaction mechanisms and molecular structures.
Biology: It is used in studies involving ion channel blockers and neurotransmitter release mechanisms.
Medicine: Research on neurological disorders, particularly in the development of treatments for multiple sclerosis and epilepsy.
Industry: Utilized in the development of advanced materials and nanotechnology applications .
Wirkmechanismus
Target of Action
Dalfampridine-d4, also known as 4-Aminopyridine-d6, is a broad-spectrum lipophilic potassium channel blocker . Its primary targets are the potassium channels that are exposed in patients with Multiple Sclerosis (MS) .
Mode of Action
Dalfampridine-d4 binds favorably to the open state than the closed state of the potassium channel in the Central Nervous System (CNS) . In MS, axons are progressively demyelinated, which exposes potassium channels. As a result, there is a leak of potassium ions which results in the repolarization of cells and a decrease in neuronal excitability . Dalfampridine-d4 inhibits voltage-gated potassium channels in the CNS to maintain the transmembrane potential and prolong the action potential .
Biochemical Pathways
The biochemical pathways affected by Dalfampridine-d4 are primarily related to the conduction of action potentials in neurons. By blocking potassium channels, Dalfampridine-d4 prevents the outflow of potassium ions, which is a crucial step in the repolarization of neurons. This action helps to maintain the transmembrane potential and prolong the action potential, thereby enhancing the conduction of signals along the neurons .
Pharmacokinetics
It is known that the majority of dalfampridine-d4 is eliminated in urine (903%) as unchanged Dalfampridine-d4 . It is also known that Dalfampridine-d4 has a relatively narrow therapeutic index with concentration-dependent adverse effects .
Result of Action
The overall impact of Dalfampridine-d4 is the improvement of neuromuscular transmission as it becomes easier to trigger an action potential . This results in improved walking speed in patients with MS . Dalfampridine-d4 exerts positive effects on walking ability, finger dexterity, and cognitive function .
Action Environment
The action of Dalfampridine-d4 can be influenced by various environmental factors. For instance, the presence of other drugs in the system can affect its efficacy and stability. Concomitant use with OCT2 inhibitors (e.g., cimetidine) may cause increased exposure to Dalfampridine-d4 and potential risk of seizures . Therefore, treatment should be administered under the guidance of a physician or pharmacist given the higher incidence of adverse events .
Biochemische Analyse
Biochemical Properties
Dalfampridine-d4 is a broad-spectrum lipophilic potassium channel blocker . It binds favorably to the open state than the closed state of the potassium channel in the central nervous system (CNS) . Its pharmacological target is the potassium channels exposed in MS patients .
Cellular Effects
In MS, axons are progressively demyelinated which exposes potassium channels . As a result, there is a leak of potassium ions which results in the repolarization of cells and a decrease in neuronal excitability . The overall impact is the impairment of neuromuscular transmission as it is harder to trigger an action potential .
Molecular Mechanism
Dalfampridine-d4 inhibits voltage-gated potassium channels in the CNS to maintain the transmembrane potential and prolong the action potential . In other words, Dalfampridine-d4 works to make sure that the current available is high enough to stimulate conduction in demyelinated axons that are exposed in MS patients .
Temporal Effects in Laboratory Settings
The effects of Dalfampridine-d4 have been studied over time in laboratory settings. It has been found that Dalfampridine-d4 could significantly improve the response to T25FW and 6 MW suggesting Dalfampridine-d4 has a positive effect on both short distance and long distance .
Metabolic Pathways
Dalfampridine-d4 is not extensively metabolized by the liver . Therefore, drugs affecting the cytochrome P450 enzyme system that are concomitantly administered with Dalfampridine-d4 are not expected to interact with each other . The primary metabolites in both animal models were 3-hydroxy-4-AP and 3-hydroxy-4-AP sulfate .
Transport and Distribution
Dalfampridine-d4 is rapidly absorbed after oral administration, reaching its peak plasma concentration in 1.3 hours . Approximately 95.9% of Dalfampridine-d4 and its metabolites (3-hydroxy-4-aminopyridine and 3-hydroxy-4-aminopyridine sulfate) is excreted in the urine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopyridine-d6 typically involves the deuteration of 4-aminopyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction can be carried out in the presence of a deuterated solvent like deuterated water (D2O) or deuterated dimethyl sulfoxide (DMSO-d6) at elevated temperatures .
Industrial Production Methods: Industrial production of 4-Aminopyridine-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the maximum incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Aminopyridine-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Formation of 4-aminopyridine N-oxide.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
4-Aminopyridine: The non-deuterated form, widely used in similar research applications.
3-Aminopyridine: Another isomer with different pharmacological properties.
2-Aminopyridine: An isomer with distinct chemical reactivity and applications
Uniqueness: 4-Aminopyridine-d6 is unique due to its deuterium content, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where isotopic labeling is required for detailed molecular analysis .
Eigenschaften
IUPAC Name |
N,N,2,3,5,6-hexadeuteriopyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)/i1D,2D,3D,4D/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKYPUAOHBNCPY-UDDMDDBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1N([2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286367-79-1 | |
| Record name | 4-Aminopyridine-d6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















